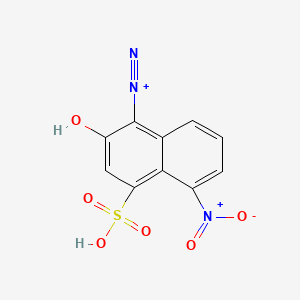
2-Hydroxy-5-nitro-4-sulphonaphthalene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is an aromatic diazonium compound characterized by the presence of hydroxyl, nitro, and sulfonic acid groups on a naphthalene ring. This compound is notable for its applications in dye synthesis and as an intermediate in various organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-5-nitro-4-sulfonaphthylamine. The process includes the following steps:
Nitration: Nitration of 2-hydroxy-4-sulfonaphthalene to introduce the nitro group.
Sulfonation: Sulfonation of 2-hydroxy-5-nitronaphthalene to introduce the sulfonic acid group.
Diazotization: Treatment of the resulting amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods: In industrial settings, the production of 2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium compound, which is often sensitive to temperature and pH variations.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can undergo azo coupling with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide, sodium nitrite, and hydrochloric acid.
Azo Coupling: Alkaline conditions with phenols or amines.
Reduction: Acidic conditions with tin(II) chloride or iron powder.
Major Products:
Azo Dyes: Formed through coupling reactions.
Substituted Naphthalenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is widely used in:
Dye Chemistry: As an intermediate in the synthesis of azo dyes, which are used in textiles, food coloring, and inks.
Analytical Chemistry: In the preparation of reagents for spectrophotometric analysis.
Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: In the production of pigments and as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its diazonium group, which can participate in electrophilic substitution reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, facilitating the formation of complex organic structures. The nitro and sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous and organic solvents.
Comparación Con Compuestos Similares
2-Hydroxy-5-nitro-4-sulfonaphthalene: Lacks the diazonium group but shares similar functional groups.
2-Hydroxy-4-sulfonaphthalene-1-diazonium: Similar structure but without the nitro group.
5-Nitro-2-hydroxybenzenediazonium: A simpler aromatic diazonium compound with similar reactivity.
Uniqueness: 2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is unique due to the combination of hydroxyl, nitro, and sulfonic acid groups on the naphthalene ring, which enhances its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
61702-47-4 |
|---|---|
Fórmula molecular |
C10H6N3O6S+ |
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H5N3O6S/c11-12-10-5-2-1-3-6(13(15)16)9(5)8(4-7(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)/p+1 |
Clave InChI |
JCMUJGIQVVVVGD-UHFFFAOYSA-O |
SMILES canónico |
C1=CC2=C(C(=CC(=C2C(=C1)[N+](=O)[O-])S(=O)(=O)O)O)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




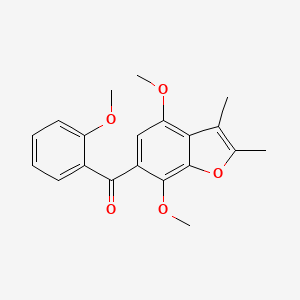
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)

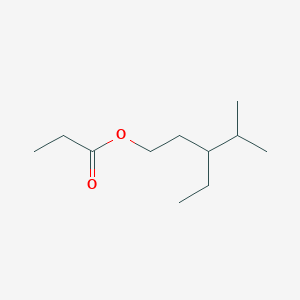

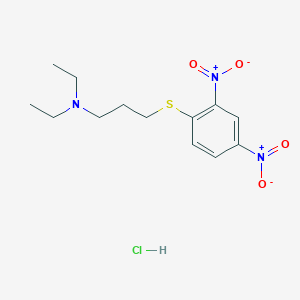

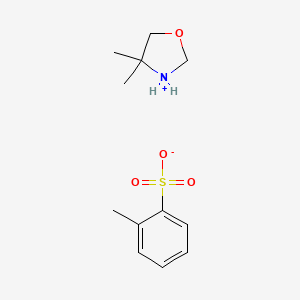
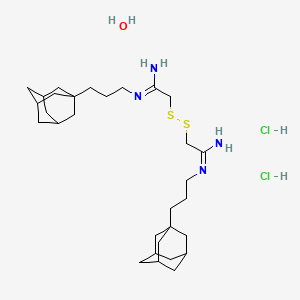
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
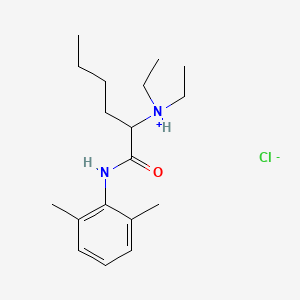
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)
